molecular formula C12H13ClFNO2S B14020834 (6-Chloro-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone

(6-Chloro-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone

Cat. No.: B14020834
M. Wt: 289.75 g/mol
InChI Key: VFSKNDUXIHIGGT-UHFFFAOYSA-N
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Description

(6-Chloro-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone is a complex organic compound that features a combination of chloro, fluoro, and methoxy substituents on a phenyl ring, along with a thiomorpholino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. The thiomorpholino group is then introduced through a series of reactions involving thiomorpholine and appropriate reagents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro, fluoro, and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of the chloro, fluoro, or methoxy groups with other functional groups.

Scientific Research Applications

(6-Chloro-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (6-Chloro-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-3-nitrophenyl)(thiomorpholino)methanone
  • (5-Chloro-3-fluoro-2-methoxyphenyl)methanol
  • (4-Fluoro-2-methoxy-5-methylphenyl)methanol

Uniqueness

(6-Chloro-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone is unique due to its specific combination of substituents and the presence of the thiomorpholino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H13ClFNO2S

Molecular Weight

289.75 g/mol

IUPAC Name

(6-chloro-2-fluoro-3-methoxyphenyl)-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C12H13ClFNO2S/c1-17-9-3-2-8(13)10(11(9)14)12(16)15-4-6-18-7-5-15/h2-3H,4-7H2,1H3

InChI Key

VFSKNDUXIHIGGT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)C(=O)N2CCSCC2)F

Origin of Product

United States

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